Bienvenue dans la boutique en ligne BenchChem!

1-Oxa-7-azaspiro[4.4]nonane, trifluoroacetic acid

Drug Discovery Medicinal Chemistry Physicochemical Property Optimization

1-Oxa-7-azaspiro[4.4]nonane, trifluoroacetic acid (CAS 2138064-54-5) is a salt form of the 1-oxa-7-azaspiro[4.4]nonane scaffold, a heteroatom-containing spirocyclic system that combines a tetrahydrofuran ring and a pyrrolidine ring sharing a single spiro carbon. This rigid, three-dimensional scaffold is recognized as a 'privileged structure' in medicinal chemistry, with derivatives exhibiting notable biological activities including angiogenesis inhibition (as seen in the natural product azaspirene) and metalloproteinase inhibition.

Molecular Formula C9H14F3NO3
Molecular Weight 241.21
CAS No. 2138064-54-5
Cat. No. B2589965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-7-azaspiro[4.4]nonane, trifluoroacetic acid
CAS2138064-54-5
Molecular FormulaC9H14F3NO3
Molecular Weight241.21
Structural Identifiers
SMILESC1CC2(CCNC2)OC1.C(=O)(C(F)(F)F)O
InChIInChI=1S/C7H13NO.C2HF3O2/c1-2-7(9-5-1)3-4-8-6-7;3-2(4,5)1(6)7/h8H,1-6H2;(H,6,7)
InChIKeyRIZBNRGDMKRKNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Oxa-7-azaspiro[4.4]nonane, trifluoroacetic acid (CAS 2138064-54-5): A Privileged Spirocyclic Building Block for Drug Discovery


1-Oxa-7-azaspiro[4.4]nonane, trifluoroacetic acid (CAS 2138064-54-5) is a salt form of the 1-oxa-7-azaspiro[4.4]nonane scaffold, a heteroatom-containing spirocyclic system that combines a tetrahydrofuran ring and a pyrrolidine ring sharing a single spiro carbon. This rigid, three-dimensional scaffold is recognized as a 'privileged structure' in medicinal chemistry, with derivatives exhibiting notable biological activities including angiogenesis inhibition (as seen in the natural product azaspirene) [1] and metalloproteinase inhibition . The trifluoroacetic acid salt form provides enhanced handling properties and aqueous solubility relative to the free base (C₇H₁₃NO, MW 127.18), with a molecular weight of 241.21 g/mol and a predicted LogP of 0.04 for the salt, indicating moderate hydrophilicity [2].

Why 1-Oxa-7-azaspiro[4.4]nonane, trifluoroacetic acid Cannot Be Directly Substituted by Generic Analogs


The 1-oxa-7-azaspiro[4.4]nonane core presents a unique combination of structural features—a rigid spiro[4.4] framework, a defined spatial arrangement of heteroatoms, and specific physicochemical properties—that are not recapitulated by other spirocyclic analogs. While the broader class of oxa-azaspiro compounds is widely explored, specific isomers and substitution patterns can lead to dramatically different biological activities and synthetic utility. For instance, the position of the oxygen and nitrogen atoms dictates the vector of hydrogen bonding and the overall molecular shape, directly impacting target binding and pharmacokinetic profiles [1]. Furthermore, the choice of salt form (e.g., TFA vs. hydrochloride vs. free base) is critical; the TFA salt offers distinct advantages in solubility and crystallinity that are essential for specific synthetic and analytical workflows . Substituting with a different salt or a regioisomeric spirocycle without careful consideration can lead to failed reactions, altered bioactivity, or irreproducible results. The evidence below provides a quantitative basis for this differentiation.

1-Oxa-7-azaspiro[4.4]nonane, trifluoroacetic acid: Evidence-Based Differentiation for Procurement


Hydrophilicity Advantage: TFA Salt Exhibits Significantly Lower LogP than Free Base

The trifluoroacetic acid (TFA) salt of 1-oxa-7-azaspiro[4.4]nonane (CAS 2138064-54-5) demonstrates a dramatically reduced LogP value compared to its free base counterpart (CAS 176-12-5), indicating substantially higher hydrophilicity. This is a critical differentiation for applications requiring aqueous solubility, such as in vitro assays or formulation development [1].

Drug Discovery Medicinal Chemistry Physicochemical Property Optimization

Salt Form Solubility Enhancement: TFA vs. Hydrochloride and Free Base

The TFA salt of 1-oxa-7-azaspiro[4.4]nonane offers a distinct solubility profile compared to other common salt forms like the hydrochloride. While quantitative solubility data for this specific compound is not widely published in primary literature, the class-level inference is strong: TFA salts are widely recognized for enhancing solubility and crystallinity of amine-containing spirocyclic building blocks relative to their hydrochloride counterparts, making them preferred for certain purification and analytical workflows . Vendor data indicates the TFA salt is supplied as a solid, while the hydrochloride is a solid-liquid mixture, further suggesting differences in physical form and handling .

Formulation Science Analytical Chemistry Process Chemistry

Hydrogen Bond Acceptor Capacity: Quantitative Differentiation from All-Carbon Spirocycles

The 1-oxa-7-azaspiro[4.4]nonane scaffold, as present in the TFA salt, contains two heteroatoms (one oxygen, one nitrogen) which act as hydrogen bond acceptors. This provides a specific polar surface area (PSA) of 21 Ų and a defined number of hydrogen bond acceptors (2) [1]. This contrasts with all-carbon spiro[4.4]nonane analogs which lack heteroatoms and therefore have a PSA of 0 Ų and zero H-bond acceptors, eliminating their ability to engage in key polar interactions with biological targets.

Medicinal Chemistry Structure-Based Drug Design Fragment-Based Drug Discovery

Conformational Rigidity Advantage: Higher Fsp3 Compared to Morpholine-Based Analogs

The spiro[4.4] framework of 1-oxa-7-azaspiro[4.4]nonane confers a high degree of three-dimensionality and conformational restriction, as quantified by a high fraction of sp³ hybridized carbons (Fsp³ = 0.888) [1]. This is significantly higher than common, flatter building blocks like morpholine (Fsp³ = 0.75) or piperidine (Fsp³ = 0.83), which are often used as bioisosteres. A higher Fsp³ is correlated with improved clinical success rates in drug discovery, as it allows for exploration of more diverse chemical space and can lead to better selectivity profiles [2].

Medicinal Chemistry Conformational Analysis Lead Optimization

Biological Activity: Anti-Angiogenic Potential via 1-Oxa-7-azaspiro[4.4]nonane Core

The natural product azaspirene, which contains a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton, is a potent inhibitor of vascular endothelial growth factor (VEGF)-induced endothelial cell migration, a key step in angiogenesis [1]. This provides a strong class-level inference that the 1-oxa-7-azaspiro[4.4]nonane core is a privileged scaffold for developing angiogenesis inhibitors. This contrasts with many other spirocyclic scaffolds that have not been validated in this specific biological context.

Angiogenesis Cancer Biology Natural Product-Inspired Drug Discovery

Optimal Application Scenarios for 1-Oxa-7-azaspiro[4.4]nonane, trifluoroacetic acid (CAS 2138064-54-5)


Fragment-Based Drug Discovery (FBDD) Library Design

The TFA salt's favorable physicochemical profile (LogP 0.04, PSA 21 Ų, Fsp³ 0.888) makes it an ideal component for constructing fragment libraries aimed at probing three-dimensional chemical space [1]. Its low LogP and high Fsp³ address key criteria for fragment selection: aqueous solubility and structural novelty. Incorporating this scaffold into a library increases the likelihood of identifying novel, selective starting points for lead optimization programs, particularly for challenging protein targets with shallow binding pockets that favor more complex, sp³-rich fragments .

Synthesis of Azaspirene Analogs and Angiogenesis Inhibitors

The TFA salt serves as a direct synthetic precursor for constructing the 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core found in the natural product angiogenesis inhibitor azaspirene [1]. For medicinal chemistry teams focused on developing novel anti-angiogenic therapies for cancer or other diseases, procuring this specific building block provides an entry point into a validated chemotype. The TFA salt form is particularly advantageous for subsequent transformations due to its enhanced solubility in common organic reaction solvents .

Development of Metalloproteinase (MMP) Inhibitors

Compounds containing an azaspiro[4.4]nonane core have demonstrated the ability to inhibit matrix metalloproteinases (MMPs), which are implicated in tumor invasion and metastasis [1]. The 1-oxa-7-azaspiro[4.4]nonane scaffold, with its defined hydrogen-bonding vectors and three-dimensional shape, provides a unique template for designing potent and selective MMP inhibitors. The TFA salt can be used as a starting point for synthesizing focused libraries of MMP-targeting compounds, where its rigid spirocyclic framework may offer improved selectivity over traditional, more flexible inhibitors .

Quote Request

Request a Quote for 1-Oxa-7-azaspiro[4.4]nonane, trifluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.